4-Chloro-6-[2-(4-fluorophenyl)ethyl]pyrimidin-2-amine
Description
Properties
CAS No. |
1692-01-9 |
|---|---|
Molecular Formula |
C12H11ClFN3 |
Molecular Weight |
251.69 g/mol |
IUPAC Name |
4-chloro-6-[2-(4-fluorophenyl)ethyl]pyrimidin-2-amine |
InChI |
InChI=1S/C12H11ClFN3/c13-11-7-10(16-12(15)17-11)6-3-8-1-4-9(14)5-2-8/h1-2,4-5,7H,3,6H2,(H2,15,16,17) |
InChI Key |
PCETZDDUVDSLAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CC(=NC(=N2)N)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-[2-(4-fluorophenyl)ethyl]pyrimidin-2-amine typically involves the reaction of 4-chloro-6-ethyl-5-fluoropyrimidine with 4-fluorophenethylamine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine . The reaction mixture is stirred at room temperature, and the product is isolated through standard purification techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-[2-(4-fluorophenyl)ethyl]pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives with altered biological activities.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
4-Chloro-6-[2-(4-fluorophenyl)ethyl]pyrimidin-2-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Chloro-6-[2-(4-fluorophenyl)ethyl]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For example, some pyrimidine derivatives are known to inhibit enzymes like Aurora kinase A, which plays a crucial role in cell division and cancer progression . The compound may also interact with other cellular targets, leading to the modulation of various biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Position 6 Substituents
The substituent at position 6 significantly influences electronic properties, solubility, and bioactivity. Key analogues include:
Notes:
- Electronic Effects: The trifluoroethoxy group (electron-withdrawing) reduces pyrimidine ring electron density, enhancing electrophilicity at position 4 for nucleophilic substitution . In contrast, the morpholinopiperidinyl group (electron-donating) may stabilize the ring, affecting binding to biological targets .
- Synthetic Utility : Thioether-linked analogues (e.g., ) are prone to oxidation, whereas ethyl-linked derivatives offer greater stability.
Bioactive Analogues with Modified Cores
- YS-121 (Pirinixic Acid Derivative): Features a thioether linkage at position 2 and a 2,3-dimethylphenylamino group at position 6. Demonstrates dual PPARα/γ agonism (EC₅₀: 1.0–3.6 µM) due to the hexyl side chain enhancing hydrophobic interactions .
- PPA5 (4-(4-Fluorophenyl)-N-(4-nitrophenyl)-6-phenylpyrimidin-2-amine) : A radiosensitizer with a nitro group enhancing electron-deficient character, promoting DNA damage in cancer cells .
- Triazolopyrimidine Derivatives (e.g., 5-(4-Fluorophenyl)-6-[2-(4-morpholinyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine) : The fused triazole ring improves π-π stacking in target binding, while the morpholinyl ethyl group enhances water solubility .
Crystallographic and Conformational Comparisons
- N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine: Exhibits intramolecular N–H⋯N hydrogen bonding, stabilizing a planar pyrimidine ring conformation. The 4-methoxyphenyl group induces a dihedral angle of 86.1° with the pyrimidine plane, contrasting with the near-coplanar fluorophenyl group in the main compound .
- Ethyl 2-(4-chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoate (YS-121 Intermediate): The thioether and octanoate chain introduce torsional strain, resolved via sodium carbonate-mediated synthesis to minimize byproducts .
Key Research Findings
- Antimalarial Activity: Morpholinopiperidinyl-substituted pyrimidines exhibit nanomolar IC₅₀ values against Plasmodium falciparum, attributed to target engagement with kinase domains .
- Radiosensitization : Nitrophenyl-substituted analogues (e.g., PPA5) enhance γ-radiation-induced apoptosis in lung cancer cells by 40–60% via cell cycle arrest .
- Pesticidal Applications : Trifluoroethoxy derivatives show 76% yield in synthesis and broad-spectrum antifungal activity, likely due to halogen bonding with fungal enzymes .
Biological Activity
4-Chloro-6-[2-(4-fluorophenyl)ethyl]pyrimidin-2-amine, with the CAS number 423183-88-4, is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique molecular structure, which includes a chloro group and a 4-fluorophenyl substituent that contribute to its pharmacological properties.
Molecular Properties
- Molecular Formula : C10H7ClFN3
- Molecular Weight : 223.63 g/mol
- CAS Number : 423183-88-4
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Antimicrobial Activity
Recent research indicates that pyrimidine derivatives, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that related pyrimidine compounds demonstrate effectiveness against bacterial strains such as E. coli and S. aureus. The presence of halogen substituents, particularly fluorine and chlorine, enhances the antimicrobial efficacy by increasing lipophilicity and membrane permeability .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 0.0227 µM |
| This compound | S. aureus | 0.0227 µM |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it exhibits cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and Caco-2 (colon cancer). The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 40.54 | Apoptosis induction |
| Caco-2 | 29.77 | Cell cycle arrest |
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer effects, this compound shows promise as an anti-inflammatory agent. Studies have reported that it can inhibit paw edema in animal models more effectively than standard anti-inflammatory drugs like indomethacin .
| Compound | Inhibition (%) at 4h | Standard Drug Comparison |
|---|---|---|
| This compound | 43.17% | Indomethacin: 47.72% |
Case Studies and Research Findings
- Antimicrobial Efficacy : A study highlighted that compounds with similar structures showed high activity against both Gram-positive and Gram-negative bacteria, suggesting a broader spectrum of antimicrobial action for pyrimidine derivatives .
- Cytotoxicity in Cancer Cells : Another research article reported that the compound's structural features contributed to significant cytotoxicity in various cancer cell lines, indicating its potential for further development as an anticancer drug .
- Mechanistic Insights : The mechanism by which this compound exerts its biological effects involves modulation of specific cellular pathways related to inflammation and cell proliferation, making it a candidate for further therapeutic exploration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
